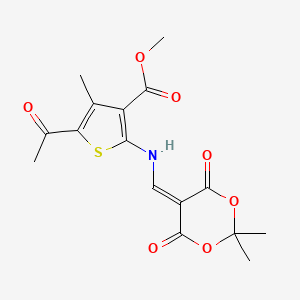
Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H17NO7S and its molecular weight is 367.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties and mechanisms of action, supported by data tables and relevant research findings.
The compound's structure includes a thiophene ring and a dioxane moiety, which may contribute to its biological effects. The molecular formula is C15H19N1O5S, with a molecular weight of approximately 325.38 g/mol. Its properties include:
| Property | Value |
|---|---|
| Molecular Weight | 325.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have shown that compounds similar to methyl 5-acetyl derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. Results indicate that the compound can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.
Enzyme Inhibition
Studies have indicated that methyl 5-acetyl derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example, they have shown potential as α-glucosidase inhibitors, which could be beneficial in managing diabetes by slowing carbohydrate absorption.
Case Studies
-
Inhibition of α-glucosidase :
- A study conducted on structurally related compounds demonstrated that certain methyl derivatives inhibited α-glucosidase with IC50 values ranging from 50 to 100 µM. This suggests potential for use in antidiabetic therapies.
-
Antimicrobial Screening :
- In a screening assay against common pathogens, methyl 5-acetyl derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains, indicating strong antimicrobial potential.
The biological activities of methyl 5-acetyl derivatives are believed to be mediated through various mechanisms:
- Free Radical Scavenging : The presence of electron-rich groups allows the compound to neutralize free radicals.
- Enzyme Interaction : Structural features enable binding to active sites of enzymes like α-glucosidase, inhibiting their function.
- Membrane Disruption : Lipophilic properties may facilitate penetration into bacterial membranes, leading to cell lysis.
Eigenschaften
IUPAC Name |
methyl 5-acetyl-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-7-10(15(21)22-5)12(25-11(7)8(2)18)17-6-9-13(19)23-16(3,4)24-14(9)20/h6,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFUVLXIOSUQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC=C2C(=O)OC(OC2=O)(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














